3-Hydroxyhexadecanoic acid

Catalog No.
S1538715
CAS No.
928-17-6
M.F
C16H32O3
M. Wt
272.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyhexadecanoic acid

CAS Number

928-17-6

Product Name

3-Hydroxyhexadecanoic acid

IUPAC Name

3-hydroxyhexadecanoic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)

InChI Key

CBWALJHXHCJYTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxypalmitic acid, 3-hydroxypalmitic acid, (+-)-isomer, beta-hydroxypalmitate, beta-hydroxypalmitic acid

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a fatty acid with a hydroxyl group attached to the third carbon atom from the carboxylic acid end. It plays a specific role as an intermediate molecule in the process of fatty acid biosynthesis within living organisms [, ].

Fatty Acid Synthase and the Role of 3-Hydroxyhexadecanoic Acid

Fatty acid biosynthesis is a complex pathway that builds fatty acid molecules from smaller precursors. This process relies on a large enzyme complex called fatty acid synthase (FAS) []. 3-Hydroxyhexadecanoic acid arises during a specific step within the FAS pathway.

  • The molecule 3-oxo-tetradecanoic acid, a 14-carbon chain with a keto group (C=O) on the third carbon, serves as a substrate for the FAS enzyme complex [].
  • Enzymes within FAS, specifically 3-oxoacyl-acyl-carrier-protein reductase, act on 3-oxo-tetradecanoic acid. This enzymatic action reduces the keto group (C=O) to a hydroxyl group (OH), converting the molecule into 3-hydroxyhexadecanoic acid [, ].

Further Elongation and Significance

Following its formation, 3-hydroxyhexadecanoic acid undergoes further modifications within the FAS pathway. Additional enzymatic steps remove the hydroxyl group and elongate the carbon chain, ultimately leading to the production of various mature fatty acids [].

3-HPA is found naturally in some bacteria and fungi []. It has gained interest in scientific research due to its potential roles in various biological processes, including fatty acid biosynthesis and signaling [].


Molecular Structure Analysis

The key features of 3-HPA's structure include:

  • A long, straight hydrocarbon chain (16 carbons) - This hydrophobic tail contributes to its fatty acid classification [].
  • A carboxyl group (COOH) at the end of the chain - This functional group gives it acidic properties [].
  • A hydroxyl group (OH) attached to the third carbon atom - The presence of this hydroxyl group differentiates it from the common fatty acid palmitic acid (without the OH group) and introduces unique chemical properties [].

The stereochemistry (R or S) of the hydroxyl group can affect the molecule's interaction with other molecules and its biological activity [].


Chemical Reactions Analysis

Synthesis:

The specific synthesis pathways for 3-HPA in biological systems are still under investigation. However, some studies suggest its formation from 3-ketotetradecanoic acid, another intermediate in fatty acid synthesis, through the action of a reductase enzyme [].

(R)-3-Hydroxyhexadecanoic acid synthesis (example):

3-Oxo-tetradecanoic acid + NADH + H+ → (R)-3-Hydroxyhexadecanoic acid + NAD+ []

XLogP3

5.8

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

3-hydroxypalmitic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. A. Flavier et al. “Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum” MolMicrobiol, vol. 26 pp. 251-259, 19972. M. Dhar et al. “Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11” Journal of Lipid Research, vol. 49,pp. 612-624, 20083. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20004. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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